molecular formula C15H18N4O2S B7536273 N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide

N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide

Cat. No. B7536273
M. Wt: 318.4 g/mol
InChI Key: HSHDEIIDNWDQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. It is commonly referred to as DETA-NONOate and is known for its potential use in scientific research. The compound is a nitric oxide donor and has been used in various studies to investigate the role of nitric oxide in different biological processes.

Mechanism of Action

DETA-NONOate acts as a nitric oxide donor and releases nitric oxide upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various biological processes, including vasodilation, neurotransmission, and immune response. The release of nitric oxide by DETA-NONOate can activate the downstream signaling pathways and produce the desired physiological effects.
Biochemical and Physiological Effects:
DETA-NONOate has been shown to have various biochemical and physiological effects. It can induce vasodilation and increase blood flow, which can be beneficial in the treatment of cardiovascular diseases. The compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, DETA-NONOate has been shown to induce apoptosis in cancer cells and can be used as a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DETA-NONOate in lab experiments is its ability to release nitric oxide in a controlled manner. This allows researchers to investigate the role of nitric oxide in various biological processes without the need for complex experimental setups. However, one of the limitations of using DETA-NONOate is its instability in aqueous solutions. The compound can decompose rapidly, which can affect the accuracy of the experimental results.

Future Directions

There are several future directions for the use of DETA-NONOate in scientific research. One potential area of research is the use of DETA-NONOate in the treatment of neurodegenerative diseases. Nitric oxide has been shown to play a crucial role in the regulation of neuronal function, and the use of DETA-NONOate may provide a potential therapeutic approach for these diseases. Additionally, the use of DETA-NONOate in combination with other drugs may provide a synergistic effect and improve the efficacy of the treatment.

Synthesis Methods

The synthesis of DETA-NONOate involves the reaction of diethylamine with 2-bromoethylamine hydrobromide to form N,N-diethyl-2-bromoethylamine. This is then reacted with 2-pyridinethiol to form N,N-diethyl-2-(pyridin-2-yl)ethylamine. The final step involves the reaction of this compound with ethyl chloroformate and sodium azide to form DETA-NONOate.

Scientific Research Applications

DETA-NONOate has been widely used in scientific research to investigate the role of nitric oxide in various biological processes. It has been used in studies related to cardiovascular diseases, inflammation, and cancer. The compound has also been used to investigate the effect of nitric oxide on the central nervous system and its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-3-19(4-2)13(20)9-17-14(21)12-10-22-15(18-12)11-7-5-6-8-16-11/h5-8,10H,3-4,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHDEIIDNWDQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CNC(=O)C1=CSC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.